molecular formula C151H228N40O45S2 B12740430 8-Val-human calcitonin CAS No. 89355-26-0

8-Val-human calcitonin

Cat. No.: B12740430
CAS No.: 89355-26-0
M. Wt: 3387.8 g/mol
InChI Key: MYUAQRALWPOWGP-DSCKDRDKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Valsartan is synthesized through a multi-step process involving the condensation of various intermediates. The key steps include the formation of the biphenyl-tetrazole core and the subsequent introduction of the valine moiety . Hydrochlorothiazide is synthesized by the reaction of 3-chloro-6-sulfamoyl-4H-1,2,4-benzothiadiazine-7-sulfonamide with sodium hydroxide .

Industrial Production Methods

Industrial production of valsartan involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Hydrochlorothiazide is produced through a similar large-scale synthesis process, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Mechanism of Action

Valsartan

Valsartan works by blocking the angiotensin II receptor, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone release, and decreased blood pressure .

Hydrochlorothiazide

Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules of the kidneys, leading to increased excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect helps lower blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of valsartan and hydrochlorothiazide offers a synergistic effect in managing hypertension, providing both vasodilation and diuretic effects. This combination is particularly effective in patients who do not achieve adequate blood pressure control with monotherapy .

Properties

CAS No.

89355-26-0

Molecular Formula

C151H228N40O45S2

Molecular Weight

3387.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C151H228N40O45S2/c1-18-75(10)118(143(228)163-66-113(205)182-116(73(6)7)142(227)162-63-111(203)165-77(12)150(235)190-50-30-39-105(190)124(158)209)185-125(210)76(11)166-145(230)120(79(14)194)186-130(215)92(46-48-108(155)200)169-141(226)106-40-31-51-191(106)151(236)102(57-85-36-26-21-27-37-85)179-148(233)122(81(16)196)188-138(223)98(58-87-62-159-70-164-87)174-132(217)95(54-83-32-22-19-23-33-83)172-128(213)90(38-28-29-49-152)168-135(220)100(60-110(157)202)175-133(218)96(55-84-34-24-20-25-35-84)173-136(221)101(61-115(207)208)176-129(214)91(45-47-107(154)199)170-147(232)121(80(15)195)187-137(222)97(56-86-41-43-88(198)44-42-86)178-146(231)119(78(13)193)183-114(206)65-161-127(212)93(52-71(2)3)177-144(229)117(74(8)9)184-140(225)104(69-238)181-149(234)123(82(17)197)189-139(224)103(67-192)180-131(216)94(53-72(4)5)171-134(219)99(59-109(156)201)167-112(204)64-160-126(211)89(153)68-237/h19-27,32-37,41-44,62,70-82,89-106,116-123,192-198,237-238H,18,28-31,38-40,45-61,63-69,152-153H2,1-17H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,227)(H,163,228)(H,165,203)(H,166,230)(H,167,204)(H,168,220)(H,169,226)(H,170,232)(H,171,219)(H,172,213)(H,173,221)(H,174,217)(H,175,218)(H,176,214)(H,177,229)(H,178,231)(H,179,233)(H,180,216)(H,181,234)(H,182,205)(H,183,206)(H,184,225)(H,185,210)(H,186,215)(H,187,222)(H,188,223)(H,189,224)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,116-,117-,118-,119-,120-,121-,122-,123-/m0/s1

InChI Key

MYUAQRALWPOWGP-DSCKDRDKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

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